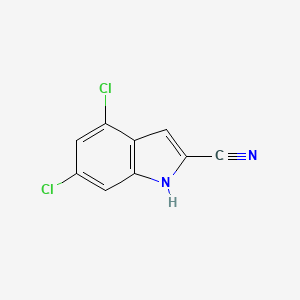
N-(Trimethylsilyl)quinolin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Trimethylsilyl)quinolin-8-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trimethylsilyl)quinolin-8-amine typically involves the reaction of quinolin-8-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Quinolin-8-amine+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(Trimethylsilyl)quinolin-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, various amine derivatives, and substituted quinoline compounds.
科学研究应用
N-(Trimethylsilyl)quinolin-8-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized quinoline derivatives.
作用机制
The mechanism of action of N-(Trimethylsilyl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Quinolin-8-amine: Lacks the trimethylsilyl group, making it less stable and reactive compared to N-(Trimethylsilyl)quinolin-8-amine.
Trimethylsilyl derivatives of other heterocycles: These compounds share the trimethylsilyl group but differ in their core structure, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the quinoline core and the trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
114895-35-1 |
|---|---|
分子式 |
C12H16N2Si |
分子量 |
216.35 g/mol |
IUPAC 名称 |
N-trimethylsilylquinolin-8-amine |
InChI |
InChI=1S/C12H16N2Si/c1-15(2,3)14-11-8-4-6-10-7-5-9-13-12(10)11/h4-9,14H,1-3H3 |
InChI 键 |
ZAVLSYGRNKASAJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)NC1=CC=CC2=C1N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891612.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)



![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11891665.png)




![5H-Indeno[1,2-b]pyridine-5-carboxylic acid](/img/structure/B11891689.png)
